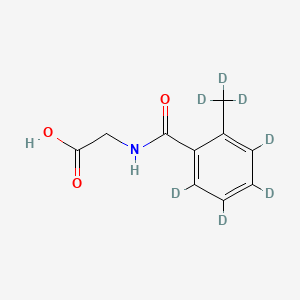

2-Methyl Hippuric Acid-d7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEBAVRJHRCKRE-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl Hippuric Acid-d7: The Gold Standard for Xylene Exposure Biomonitoring

This guide provides a comprehensive technical overview of 2-Methyl Hippuric Acid-d7 (2-MHA-d7), a critical tool for researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and metabolic research. We will delve into its fundamental properties, the rationale for its use as an internal standard, its metabolic origins, and a detailed analytical protocol for its application in quantifying xylene exposure.

Introduction: The Significance of an Isotope-Labeled Biomarker

2-Methyl Hippuric Acid is the primary urinary metabolite of ortho-xylene (o-xylene), a volatile organic compound widely used in industrial settings and a component of gasoline.[1][2] Consequently, the quantification of 2-Methyl Hippuric Acid (2-MHA) in urine is a reliable method for assessing occupational and environmental exposure to this solvent.[1] However, the inherent variability of biological matrices and analytical instrumentation can introduce significant error into quantitative analyses.

To overcome these challenges, the technique of stable isotope dilution is employed, utilizing a deuterated analog of the analyte as an internal standard. This compound is the isotope-labeled form of 2-MHA, where seven hydrogen atoms have been replaced by deuterium atoms.[3][4] This subtle change in mass allows it to be distinguished from the endogenous analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[5] By adding a known amount of 2-MHA-d7 to each sample at the beginning of the analytical process, it experiences the same sample preparation losses and ionization suppression or enhancement as the native 2-MHA. This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard is measured, effectively canceling out most sources of experimental error.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental to method development. The properties of 2-MHA-d7 are virtually identical to those of unlabeled 2-MHA, with the exception of its molecular weight.

| Property | Value | Source |

| Chemical Name | N-(2-Methylbenzoyl-d7)glycine | [6] |

| Synonyms | o-Methylhippuric Acid-d7, o-Toluric Acid-d7 | [4] |

| CAS Number | 1216430-90-8 | [4] |

| Molecular Formula | C₁₀H₄D₇NO₃ | [4] |

| Molecular Weight | 200.24 g/mol | [4] |

| Unlabeled MW | 193.20 g/mol | [7] |

| Appearance | Off-White Solid | [8] |

| Melting Point | 161-164 °C (unlabeled) | [8] |

| Solubility | Soluble in organic solvents like alcohols and ketones; insoluble in water at normal temperature. | [3] |

| Purity (Typical) | >95% (HPLC) | [9] |

Metabolic Pathway and Synthesis

Biological Formation of 2-Methyl Hippuric Acid

Exposure to o-xylene, primarily through inhalation, leads to its absorption into the bloodstream.[1] The metabolic conversion to 2-MHA occurs predominantly in the liver. The process begins with the oxidation of the methyl group on the aromatic ring by cytochrome P450 enzymes to form o-toluic acid. This intermediate is then conjugated with the amino acid glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase, to produce 2-Methyl Hippuric Acid, which is subsequently excreted in the urine.[1]

Diagram of the Metabolic Pathway of o-Xylene to 2-Methyl Hippuric Acid

Caption: Metabolic conversion of o-xylene to 2-Methyl Hippuric Acid for urinary excretion.

Representative Synthesis of this compound

While specific proprietary methods for the synthesis of 2-MHA-d7 exist, a general and scientifically sound approach can be extrapolated from the well-established Schotten-Baumann reaction for hippuric acid synthesis.[10][11] The synthesis would involve the acylation of glycine with a deuterated form of 2-methylbenzoyl chloride.

A plausible synthetic route would be:

-

Preparation of Deuterated Precursor: Starting with a deuterated toluene (toluene-d8), a Friedel-Crafts acylation followed by oxidation would yield 2-methyl-d7-benzoic acid. This can then be converted to 2-methyl-d7-benzoyl chloride using a chlorinating agent like thionyl chloride.

-

Acylation of Glycine: Glycine is dissolved in an aqueous alkaline solution (e.g., 10% sodium hydroxide).

-

Schotten-Baumann Reaction: The 2-methyl-d7-benzoyl chloride is added portion-wise to the glycine solution with vigorous shaking. The alkaline conditions neutralize the hydrochloric acid byproduct.

-

Acidification and Precipitation: After the reaction is complete, the solution is acidified with a strong acid (e.g., concentrated HCl), causing the this compound to precipitate out of the solution.

-

Purification: The crude product is then filtered, washed with cold water, and can be further purified by recrystallization from boiling water to yield the final high-purity product.[10][11]

Analytical Methodology: Quantification of 2-MHA in Urine by LC-MS/MS

The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard is the gold standard for the quantification of small molecules in complex biological matrices.[12] Below is a detailed protocol for the analysis of 2-MHA in urine.

Experimental Protocol

This protocol is based on established methods for the analysis of methyl hippuric acids in urine, such as the NIOSH 8301 method, adapted for LC-MS/MS.[13][14]

1. Sample Collection and Storage:

-

Collect spot urine samples at the end of a work shift, preferably after at least two days of potential exposure.[13]

-

For preservation, add a few crystals of thymol to the collection container.[13]

-

Store samples at 4°C for up to one week or at -20°C for long-term stability.[13]

2. Reagents and Materials:

-

2-Methyl Hippuric Acid analytical standard

-

This compound internal standard

-

Hydrochloric Acid (6N)

-

Sodium Chloride

-

Ethyl Acetate (HPLC grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Vortex mixer, centrifuge, and nitrogen evaporator

3. Preparation of Standards and Internal Standard Spiking Solution:

-

Prepare a stock solution of 2-MHA in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of 2-MHA-d7 in the same solvent at 1 mg/mL.

-

Create a working internal standard spiking solution by diluting the 2-MHA-d7 stock solution to an appropriate concentration (e.g., 10 µg/mL) in the initial mobile phase.

-

Prepare a series of calibration standards by spiking blank urine with the 2-MHA stock solution to cover the desired concentration range (e.g., 10 to 1000 µg/mL).[14]

4. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 1.0 mL of each urine sample (calibrator, QC, or unknown) into a 15-mL glass tube.[15]

-

Add a fixed volume of the internal standard spiking solution to every tube (except for double blanks).

-

Add 80 µL of 6N HCl and mix.[15]

-

Saturate the aqueous phase by adding approximately 0.3 g of sodium chloride.[15]

-

Add 4 mL of ethyl acetate, cap the tube, and vortex for 2 minutes.[15]

-

Centrifuge at approximately 2000 x g for 5 minutes to separate the layers.[15]

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30-40°C.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase.[13]

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Diagram of the Experimental Workflow

Caption: Step-by-step sample preparation workflow for urinary 2-MHA analysis.

5. LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: (Precursor Ion m/z → Product Ion m/z)

-

2-Methyl Hippuric Acid: 192.1 → 91.1 (loss of the glycine moiety)[7]

-

This compound: 199.1 → 98.1 (corresponding loss with deuterated fragments)

-

-

Note: These transitions should be optimized for the specific instrument being used.

-

Data Analysis and Interpretation

1. Calibration Curve Construction:

-

For each calibration standard, calculate the ratio of the peak area of 2-MHA to the peak area of 2-MHA-d7.

-

Plot the peak area ratio (y-axis) against the known concentration of the 2-MHA standards (x-axis).

-

Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) is often applied to ensure accuracy across the entire concentration range.[16] The resulting equation of the line (y = mx + c) is the calibration curve.

2. Quantification of Unknown Samples:

-

For each unknown sample, calculate the peak area ratio of 2-MHA to 2-MHA-d7.

-

Using the equation from the calibration curve, calculate the concentration of 2-MHA in the sample.

3. Regulatory Context and Interpretation:

-

The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Biological Exposure Index (BEI®) for xylenes. The BEI for total methylhippuric acids in urine is 1.5 g per gram of creatinine, collected at the end of a shift.[14]

-

Results should be normalized to urinary creatinine concentration to account for variations in urine dilution.

-

Concentrations exceeding the BEI® indicate that a worker's exposure to xylene is likely above the recommended occupational exposure limits and that workplace controls should be reviewed.

Conclusion: Ensuring Scientific Integrity in Biomonitoring

This compound is an indispensable tool for the accurate and reliable biomonitoring of o-xylene exposure. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis mitigates the variability inherent in complex biological samples and analytical systems. By following a robust, well-validated protocol, researchers and occupational health professionals can obtain high-quality data to protect worker health, inform risk assessments, and advance our understanding of xenobiotic metabolism. The principles and methodologies outlined in this guide provide a framework for achieving the highest level of scientific integrity in this critical area of research.

References

-

NIOSH. (1994). HIPPURIC and METHYL HIPPURIC ACIDS in urine: METHOD 8301. In NIOSH Manual of Analytical Methods (4th ed.). Retrieved from [Link]

-

Wikisource. (2016). Hippuric and Methyl Hippuric Acids in Urine (8301). Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Tardif, R., et al. (2025). Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. ResearchGate. Retrieved from [Link]

-

CDC. (2003). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. Retrieved from [Link]

-

ResearchGate. (n.d.). Construction of matrix-matched calibration curves using deuterated FFAs... Retrieved from [Link]

-

Wikisource. (2018). Page:NIOSH Manual of Analytical Methods - 8301.pdf/2. Retrieved from [Link]

-

Scientific Information Database (SID). (n.d.). Determination of Hippuric Acid and Methylhippuric Acid Isomers in the Urine of Gas Stations Workers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylhippuric Acid. Retrieved from [Link]

-

Rupa Health. (n.d.). 2-Methylhippuric Acid. Retrieved from [Link]

-

Grant, R. P. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(1), 58-66. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Chromatography Forum. (2013). Internal standard in LC-MS/MS. Retrieved from [Link]

-

Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

-

Organic Syntheses. (n.d.). hippuric acid. Retrieved from [Link]

-

Yang, Z., et al. (2018). Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry. Practical Preventive Medicine, 25(12), 1422-1423. Retrieved from [Link]

-

Mohammed, N. H., et al. (2015). DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. International Journal of Research in Pharmacy and Chemistry, 5(1), 10-16. Retrieved from [Link]

-

Ji, A., et al. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Chromatography B, 878(24), 2235-2241. Retrieved from [Link]

-

European Union Reference Laboratory for Pesticide Residues in Fruits and Vegetables. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

Saito, Y., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2413. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected precursor and product ion m/z values, retention times and mass spectrometer parameters used for QSSM analytes. Retrieved from [Link]

-

Scribd. (n.d.). How to Synthesize Hippuric Acid. Retrieved from [Link]

-

Veeprho. (n.d.). This compound. Retrieved from [Link]

-

AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE) Chapter: 13. (n.d.). Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of hippuric acid. Retrieved from [Link]

- Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.

-

CompMS. (n.d.). MRM database. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Retrieved from [Link]

-

Human Metabolome Database. (2009). Showing metabocard for 2-Methylhippuric acid (HMDB0011723). Retrieved from [Link]

-

ResearchGate. (2025). A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. Retrieved from [Link]

Sources

- 1. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. veeprho.com [veeprho.com]

- 7. 2-Methylhippuric Acid | C10H11NO3 | CID 91637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methylhippursäure 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 11. globalconference.info [globalconference.info]

- 12. researchgate.net [researchgate.net]

- 13. mdcampbell.com [mdcampbell.com]

- 14. cdc.gov [cdc.gov]

- 15. Hippuric and Methyl Hippuric Acids in Urine (8301) - Wikisource, the free online library [en.wikisource.org]

- 16. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to 2-Methyl Hippuric Acid-d7: An Essential Internal Standard for Xylene Biomarkering

This technical guide provides a comprehensive overview of 2-Methyl Hippuric Acid-d7 (2-MHA-d7), focusing on its chemical properties and critical application as an internal standard for the quantitative analysis of xylene exposure biomarkers. Designed for researchers, clinical chemists, and toxicologists, this document synthesizes core chemical data with field-proven analytical methodologies, ensuring both scientific integrity and practical utility.

Introduction: The Need for a Robust Internal Standard

In the fields of occupational health and environmental toxicology, the accurate measurement of exposure to industrial solvents is paramount. Xylene, a widely used aromatic hydrocarbon, is metabolized in the human body primarily to methylhippuric acids. Specifically, ortho-xylene is metabolized to 2-methylhippuric acid (o-methylhippuric acid), which is then excreted in the urine.[1] The quantification of this metabolite serves as a reliable biomarker for assessing the extent of xylene exposure.[2]

Quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations in sample preparation, instrument response, and matrix effects. To correct for this variability and ensure the accuracy and precision of results, a suitable internal standard is indispensable. This compound is the labeled analog of the o-xylene metabolite, making it the gold standard for this application. By incorporating seven deuterium atoms, it is chemically identical to the analyte but mass-shifted, allowing it to be distinguished by the mass spectrometer. This guide will detail its properties and a validated workflow for its use.

Physicochemical Properties of this compound

The physical and chemical characteristics of 2-MHA-d7 are fundamental to its function as an analytical standard. It is a colorless to off-white solid with strong thermal and chemical stability.[3] It is generally insoluble in water but soluble in organic solvents such as methanol, acetonitrile, and ketones.[3] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₄D₇NO₃ | [4][5] |

| Molecular Weight | 200.24 g/mol | [4][6] |

| Accurate Mass | 200.118 Da | [6] |

| CAS Number | 1216430-90-8 | [4][6] |

| Synonyms | N-(2-Methylbenzoyl-d7)glycine, o-Toluric Acid-d7 | [4][5] |

| Purity | Typically >95% (HPLC) | [6] |

| Storage Temperature | 2-8°C | [5][6] |

| Melting Point (non-deuterated) | 161-164 °C | [7] |

The Role in o-Xylene Biomonitoring

The causality behind using 2-MHA as a biomarker is its direct link to the metabolic pathway of o-xylene. After inhalation or dermal absorption, o-xylene is processed in the liver. The primary metabolic route involves the oxidation of the methyl group by cytochrome P450 enzymes to form o-toluic acid. This intermediate is then conjugated with the amino acid glycine via the enzyme glycine N-acyltransferase to produce the water-soluble and readily excretable 2-methylhippuric acid.[8]

Caption: Metabolic pathway of o-xylene to 2-methylhippuric acid.

Because 2-methylhippuric acid is not typically found in non-exposed individuals, its presence and concentration in urine correlate directly with o-xylene exposure levels.[9] This makes its accurate quantification essential for assessing workplace safety and environmental health risks.

Application as an Internal Standard in Bioanalysis

The core utility of 2-MHA-d7 is to serve as an internal standard (IS) in quantitative assays. The principle of stable isotope dilution analysis is that the deuterated standard behaves identically to the endogenous analyte during sample extraction, chromatography, and ionization. Any loss of analyte during sample preparation will be matched by a proportional loss of the IS. Any enhancement or suppression of the ionization signal due to the sample matrix will affect both the analyte and the IS equally.[10] By calculating the ratio of the analyte's mass spectrometer signal to that of the known amount of added IS, a highly accurate and precise quantification can be achieved.

Validated LC-MS/MS Protocol for Urinary Methylhippuric Acids

This protocol describes a self-validating system for the robust quantification of 2-methylhippuric acid in human urine using 2-MHA-d7 as the internal standard. The method is based on a "dilute-and-shoot" sample preparation, which is rapid and minimizes analyte loss, followed by analysis with a sensitive LC-MS/MS system.[7]

Sources

- 1. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of the urinary metabolites of benzene, toluene, xylene and styrene using high-performance liquid chromatography/hybrid quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

- 5. researchgate.net [researchgate.net]

- 6. sci-hub.st [sci-hub.st]

- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel LC-MS-TOF method to detect and quantify ascorbic and uric acid simultaneously in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdc.gov [cdc.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis and Purification of 2-Methylhippuric Acid-d7

An In-depth Technical Guide for Researchers

Introduction: The Role of Deuterated Standards in Modern Bioanalysis

2-Methylhippuric acid is a primary urinary metabolite of o-xylene, making it a critical biomarker for assessing occupational or environmental exposure to this common industrial solvent.[1][2][3] In the field of quantitative bioanalysis, particularly in methods employing mass spectrometry (MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. 2-Methylhippuric Acid-d7, where seven hydrogen atoms on the 2-methylbenzoyl moiety have been replaced with deuterium, serves this exact purpose.[4][5] Its chemical behavior is nearly identical to the endogenous analyte, allowing it to co-elute chromatographically and experience similar ionization effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for analyte loss during sample preparation and for matrix effects during analysis.

This guide provides a comprehensive, field-proven methodology for the chemical synthesis and subsequent purification of 2-Methylhippuric Acid-d7. We will delve into the mechanistic rationale behind the chosen procedures, offering not just a protocol, but a framework for understanding and troubleshooting the synthesis of this essential analytical standard.

Part 1: Synthesis Strategy & The Schotten-Baumann Reaction

The synthesis of N-acylglycines, such as hippuric acids, is most reliably achieved through the acylation of glycine. The cornerstone of this approach is the Schotten-Baumann reaction , a robust and high-yielding method that involves the reaction of an amine with an acid chloride in the presence of an aqueous base.[6][7]

Our strategy employs this classic reaction to couple Glycine with a deuterated acylating agent, 2-Methyl-d7-benzoyl chloride.

Causality of Experimental Choices:

-

Acylating Agent: 2-Methyl-d7-benzoyl chloride is chosen for its high reactivity. The chloride is an excellent leaving group, facilitating the nucleophilic attack by the amine.

-

Aqueous Base (NaOH): The reaction is performed in a basic aqueous solution for two critical reasons. First, the sodium hydroxide deprotonates the amino group of glycine, significantly increasing its nucleophilicity and reaction rate. Second, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the unreacted glycine and stopping the reaction.[6][8]

-

Precipitation by Acidification: 2-Methylhippuric Acid-d7 is soluble in the basic reaction mixture as its sodium carboxylate salt. Upon completion of the reaction, the addition of a strong acid, such as HCl, protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its significantly lower solubility.[9][10]

Caption: The Schotten-Baumann synthesis workflow for 2-Methylhippuric Acid-d7.

Part 2: Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Safety Precautions:

-

2-Methyl-d7-benzoyl chloride is a lachrymator and corrosive. This entire procedure must be performed in a certified chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Concentrated HCl is highly corrosive. Handle with extreme care.

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Glycine | 75.07 | 5.0 g | 66.6 | |

| Sodium Hydroxide (NaOH) | 40.00 | 5.5 g | 137.5 | Used to make 10% solution |

| 2-Methyl-d7-benzoyl Chloride | 163.66 | 11.0 g | 67.2 | Assumed 100% isotopic purity |

| Deionized Water | 18.02 | ~150 mL | - | |

| Concentrated HCl (~37%) | 36.46 | As needed | - | For acidification |

Step-by-Step Procedure:

-

Prepare Glycine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of glycine in 50 mL of a 10% aqueous sodium hydroxide solution (prepared by dissolving 5.5 g of NaOH in 50 mL of deionized water). Gently swirl the flask until all the glycine has dissolved. Cool the solution in an ice-water bath.

-

Acylation: While vigorously stirring the cooled glycine solution, add 11.0 g of 2-Methyl-d7-benzoyl chloride in small portions over approximately 15 minutes. The reaction is exothermic; maintain the temperature below 20°C using the ice bath.

-

Complete Reaction: After the addition is complete, stopper the flask and continue to shake or stir vigorously at room temperature for an additional 30-45 minutes. A reliable qualitative indicator of reaction completion is the disappearance of the sharp, irritating odor of the benzoyl chloride.[8][9]

-

Acidification and Precipitation: Transfer the reaction mixture to a 400 mL beaker. Slowly, and with stirring, add concentrated hydrochloric acid until the solution is strongly acidic (pH < 2, verifiable with litmus or pH paper). A voluminous white precipitate of crude 2-Methylhippuric Acid-d7 will form.[10]

-

Isolation: Cool the mixture in an ice bath for 20 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid on the filter with two 25 mL portions of ice-cold deionized water to remove inorganic salts and residual HCl.

-

Drying: Press the solid as dry as possible on the funnel. Transfer the crude product to a watch glass and dry in a vacuum oven at 60-70°C to a constant weight. A typical crude yield is 80-90%.

Part 3: Purification by Recrystallization

The crude product from the synthesis contains residual starting materials and byproducts. The most effective and economical method for purifying hippuric acids is recrystallization from hot water.[11]

Rationale for Recrystallization:

The principle of recrystallization relies on differences in solubility.[12] 2-Methylhippuric Acid-d7, like its non-deuterated analog, is sparingly soluble in cold water but highly soluble in boiling water.[10] Most organic impurities have different solubility profiles, while inorganic salts are highly soluble in water even when cold.

By dissolving the crude solid in a minimal amount of boiling water to create a saturated solution and then allowing it to cool slowly, the target compound's solubility decreases, forcing it to crystallize out in a pure form. The majority of impurities remain dissolved in the cold mother liquor.[13]

Caption: The purification workflow for 2-Methylhippuric Acid-d7 via recrystallization.

Part 4: Detailed Purification Protocol

Step-by-Step Procedure:

-

Dissolution: Place the crude, dry 2-Methylhippuric Acid-d7 into an appropriately sized Erlenmeyer flask. For every 10 g of crude product, start by adding approximately 150 mL of deionized water.

-

Heating: Heat the mixture on a hot plate with stirring. Bring the solution to a rolling boil. Continue to add small portions of boiling water until all the solid has just dissolved. It is critical to use the minimum amount of boiling water necessary to achieve a clear, saturated solution.[13]

-

Hot Filtration (if necessary): If any insoluble impurities remain in the boiling solution, perform a hot gravity filtration. This involves quickly pouring the hot solution through a fluted filter paper in a pre-heated glass funnel into a clean, pre-heated flask.

-

Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rushing this step can trap impurities.

-

Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

-

Collection and Drying: Collect the pure, needle-shaped crystals by vacuum filtration. Wash them with a small amount of ice-cold deionized water. Dry the final product in a vacuum oven at 60-70°C to a constant weight. The expected recovery from recrystallization is typically 70-85%.

Part 5: Quality Control and Characterization

Final product validation is essential. The following analytical techniques are used to confirm the identity, purity, and isotopic enrichment of the synthesized 2-Methylhippuric Acid-d7.

| Technique | Purpose | Expected Result |

| Mass Spectrometry (MS) | Confirm molecular weight and isotopic incorporation. | A molecular ion peak corresponding to the mass of the d7 isotopologue (C₁₀H₄D₇NO₃). Expected [M-H]⁻ at m/z ≈ 199.1.[4][14] |

| ¹H NMR | Confirm structure and assess isotopic incorporation. | The spectrum should show a singlet for the methylene (-CH₂-) protons of the glycine backbone. Signals corresponding to the aromatic and methyl protons of the 2-methylbenzoyl group should be absent or significantly diminished (>98% reduction in integration). |

| ²H NMR | Directly observe deuterium incorporation. | The spectrum will show signals in the aromatic and aliphatic regions corresponding to the positions of the deuterium atoms, confirming successful labeling.[15] |

| HPLC-UV | Determine chemical purity. | A single major peak should be observed at the characteristic retention time for 2-Methylhippuric acid, indicating high purity (typically >98%).[16][17] |

| Melting Point | Assess purity. | A sharp melting point, expected to be close to that of the non-deuterated analog (the melting point for hippuric acid is 187-188°C).[7][8] |

Conclusion

The synthesis and purification of 2-Methylhippuric Acid-d7 can be reliably achieved through a classic Schotten-Baumann acylation of glycine followed by recrystallization from hot water. This guide provides a robust, step-by-step framework grounded in established chemical principles. By understanding the causality behind each step—from the role of the base in the reaction to the solubility principles governing purification—researchers can confidently produce this high-purity, stable isotope-labeled internal standard, an invaluable tool for accurate and precise bioanalytical quantification.

References

-

PrepChem. (n.d.). Preparation of hippuric acid. PrepChem.com. [Link]

-

Pharma Dost. (n.d.). AIM: TO SYNTHESIZE HIPPURIC ACID (BENZOYL GLYCINE). [Link]

-

Scribd. (n.d.). How to Synthesize Hippuric Acid. [Link]

-

Wikipedia. (n.d.). Deuterium NMR. [Link]

-

Wikipedia. (n.d.). Hippuric acid. [Link]

-

ChemBK. (2024). 2-Methyl Hippuric Acid-d7. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

- Google Patents. (n.d.). A method of purifying hippuric acid.

-

Practical Preventive Medicine. (2018). Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry. [Link]

-

Rupa Health. (n.d.). 2-Methylhippuric Acid. [Link]

-

Organic Syntheses. (n.d.). Hippuric acid. [Link]

-

PubChem. (n.d.). 2-Methylhippuric Acid. [Link]

-

YouTube. (2020). Hippuric Acid : Synthesis. [Link]

-

Reddit. (2020). Purified crystals of Hippuric Acid. [Link]

-

SIELC Technologies. (2018). 2-Methylhippuric acid. [Link]

-

National Institutes of Health. (2021). Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. [Link]

-

Human Metabolome Database. (2009). Showing metabocard for 2-Methylhippuric acid (HMDB0011723). [Link]

-

Centers for Disease Control and Prevention. (2003). HIPPURIC and METHYL HIPPURIC ACIDS in urine 8301. [Link]

-

Wikipedia. (n.d.). Methylhippuric acid. [Link]

-

National Institutes of Health. (n.d.). Thin-layer chromatography of hippuric and m-methylhippuric acid in urine after mixed exposure to toluene and xylene. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

eLife. (2021). Glycine acylation and trafficking of a new class of bacterial lipoprotein by a composite secretion system. [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Efficient and Green Protocol for the Synthesis of Hippuric Acid. [Link]

-

YouTube. (2022). Recrystallization and Melting Point Analysis. [Link]

-

ResearchGate. (2021). The right solvent for dipeptide recrystallization?. [Link]

-

Grokipedia. (2026). Methylhippuric acid. [Link]

-

INIS-IAEA. (n.d.). Synthesis of Deuterated or Tritiated Glycine and Its Methyl Ester. [Link]

-

ResearchGate. (1991). A new derivatization procedure for the analysis of hippuric acid and methyl hippuric acid by gaschromatography. [Link]

-

PubMed. (2016). [Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile]. [Link]

-

PubMed. (1994). Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling. [Link]

-

HealthMatters.io. (n.d.). 2-,3-, and 4-Methylhippuric acid - OMX Organic Metabolomics / Diagnostic Solutions. [Link]

Sources

- 1. 2-Methylhippuric Acid | Rupa Health [rupahealth.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Methylhippuric acid (HMDB0011723) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 7. Hippuric acid - Wikipedia [en.wikipedia.org]

- 8. globalconference.info [globalconference.info]

- 9. prepchem.com [prepchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

- 12. mt.com [mt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 16. cdc.gov [cdc.gov]

- 17. [Determination of hippuric acid and methylhippuric acid in urine by high performance liquid chromatography after extracted with acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Certificate of Analysis for 2-Methyl Hippuric Acid-d7

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and toxicology studies, the reliability of internal standards is paramount. 2-Methyl Hippuric Acid-d7, a deuterated analog of a primary o-xylene metabolite, serves as a critical internal standard for mass spectrometry-based assays. Its efficacy, however, is wholly dependent on its quality, which is documented in the Certificate of Analysis (CoA). This guide deconstructs the CoA for this compound, moving beyond a simple checklist to provide a deep, mechanistic understanding of each analytical test. We will explore the causality behind the chosen analytical techniques, detail self-validating experimental protocols for in-house verification, and ground these practices in authoritative regulatory and scientific standards. This document is structured to empower researchers to not only interpret a CoA but to critically evaluate the quality of their reference standard, ensuring the integrity and reproducibility of their scientific data.

Introduction: The Role of this compound and its CoA

2-Methyl Hippuric Acid (2-MHA) is a well-established biomarker for occupational or environmental exposure to o-xylene, an industrial solvent.[1][2][3] In clinical and toxicological research, quantifying urinary 2-MHA provides a reliable measure of xylene uptake.[4][5] The gold-standard for this quantification is isotope dilution mass spectrometry, which requires a stable, isotopically labeled internal standard.

This is the critical role of this compound (CAS No. 1216430-90-8).[6][7] By incorporating seven deuterium atoms, this molecule becomes chemically identical to the target analyte in its chromatographic behavior but is distinguishable by its higher mass. This allows it to be spiked into a biological sample at a known concentration, co-purified with the endogenous 2-MHA, and used to correct for analyte loss during sample preparation and variations in instrument response.

The Certificate of Analysis (CoA) is the foundational document that guarantees the identity, purity, and concentration of this vital reagent.[8] It is not merely an administrative document but a scientific report that underpins the validity of every subsequent experiment. A thorough understanding and verification of the CoA are the first steps in ensuring data integrity.

Deconstructing the Certificate of Analysis: A Section-by-Section Technical Review

A CoA for a deuterated reference standard is a dense document. Here, we dissect its core components, explaining the significance of each and the analytical science behind the data.

Identification and Physicochemical Properties

This section provides the fundamental identity of the compound.

| Parameter | Example Value | Technical Significance |

| Compound Name | This compound | The unambiguous chemical name. |

| Synonyms | N-(2-Methylbenzoyl-d7)glycine; o-Toluric Acid-d7 | Alternate names used in literature and commerce.[7][9] |

| CAS Number | 1216430-90-8 | A unique registry number essential for database searches and regulatory filings.[6] |

| Molecular Formula | C₁₀H₄D₇NO₃ | Confirms the elemental composition, including the number of deuterium atoms.[7][10] |

| Molecular Weight | 200.24 g/mol | The calculated molecular mass based on the isotopic composition.[7] |

| Appearance | White to Off-White Solid | A qualitative check for gross degradation or contamination. |

| Storage | +4°C, Dessicate | Critical handling information to maintain the standard's integrity over time.[6] |

Structural Confirmation: The Unambiguous Identity

The CoA must prove that the molecular structure is correct. This is typically achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (¹H-NMR): While it may seem counterintuitive for a deuterated compound, ¹H-NMR is crucial. It is used to identify the positions and quantify the small number of residual protons. The absence of signals where protons should be (e.g., on the aromatic ring and methyl group) confirms successful deuteration. The spectrum should be consistent with the reference structure of the non-deuterated analog.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the molecule. The measured mass should be within a few parts-per-million (ppm) of the theoretical mass calculated from the C₁₀H₄D₇NO₃ formula. This confirms the correct elemental composition and, by extension, the total number of deuterium atoms.

Purity and Isotopic Enrichment: The Twin Pillars of Quality

For a deuterated standard, "purity" has two distinct components: Chemical Purity and Isotopic Purity.[11]

-

Chemical Purity: This measures the percentage of the material that is the target molecule, irrespective of its isotopic composition. It quantifies contamination from solvents, starting materials, or side-products. The primary technique for this is High-Performance Liquid Chromatography (HPLC). A typical specification is >98%.

-

Isotopic Purity (or Isotopic Enrichment): This defines the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, seven).[11][12] It is a measure of the effectiveness of the deuteration synthesis. For example, an isotopic purity of 99% means that 99% of the molecules are the d7 species, while the remaining 1% might be d6, d5, etc. This is determined using mass spectrometry by examining the distribution of isotopologues.[13][14]

| Parameter | Example Specification | Example Result | Analytical Method |

| Chemical Purity | ≥ 98.0% | 99.6% | HPLC-UV |

| Isotopic Purity | ≥ 99 atom % D | 99.7 atom % D | LC-MS |

In-House Verification: Trust but Verify

As a matter of scientific integrity, key parameters on the CoA should be verified in-house before a new lot of reference standard is released for use in regulated studies. This process is a cornerstone of a self-validating system.[15]

Workflow for New Reference Standard Qualification

Below is a logical workflow for receiving and qualifying a new lot of this compound.

Caption: Workflow for the receipt, in-house verification, and release of a new reference standard lot.

Protocol 3.1: Verification of Chemical Purity by HPLC-UV

This protocol describes a typical reversed-phase HPLC method to confirm the chemical purity reported on the CoA. The principle is to separate the main compound from any potential impurities, with detection via UV absorbance.[16][17]

1. System & Reagents:

-

HPLC system with a UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Acetic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

This compound reference standard.

2. Standard Preparation:

-

Accurately weigh ~1 mg of the standard and dissolve in 1 mL of 50:50 Water:Acetonitrile to create a 1 mg/mL stock solution.

-

Dilute to a final concentration of ~100 µg/mL with mobile phase A.

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

UV Detection: 254 nm.[17]

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (re-equilibration)

-

4. Data Analysis (Self-Validation):

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent purity: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.

-

Trustworthiness Check: The result must be compared to the CoA. A significant discrepancy (>1-2%) warrants further investigation and communication with the vendor. The system suitability (e.g., peak tailing, plate count) must also meet pre-defined criteria.

Protocol 3.2: Confirmation of Identity and Isotopic Purity by LC-MS

This protocol uses LC-MS to confirm the molecular weight and assess the distribution of isotopologues.[12][18]

1. System & Reagents:

-

LC-MS system (preferably with high-resolution capability like TOF or Orbitrap).

-

LC conditions similar to Protocol 3.1.

-

Standard solution from Protocol 3.1, further diluted to ~1 µg/mL.

2. Mass Spectrometer Conditions (Positive Ion ESI):

-

Scan Mode: Full Scan.

-

Mass Range: m/z 100-300.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Gas Flow: As per instrument recommendation.

3. Data Analysis (Self-Validation):

-

Identity: Extract the mass spectrum for the main chromatographic peak. The most abundant ion should correspond to the protonated molecule [M+H]⁺ of this compound (expected m/z ~201.12). The measured mass should be within 5 ppm of the theoretical mass if using HRMS.

-

Isotopic Purity: Examine the isotopic cluster around the main peak. You will see signals for the d7 species (M), as well as smaller signals for d6 (M-1), d5 (M-2), etc.

-

Trustworthiness Check: Calculate the isotopic purity by comparing the intensity of the d7 peak to the sum of all related isotopologue peaks. This distribution should visually and quantitatively match the data provided by the vendor and meet the specification (e.g., ≥ 99 atom % D).

The Role of the Internal Standard in Quantitative Bioanalysis

Understanding the CoA is crucial because the quality of the internal standard directly impacts the accuracy of the final analyte concentration. The diagram below illustrates the relationship in an isotope dilution mass spectrometry experiment.

Caption: Use of 2-MHA-d7 as an internal standard in a typical bioanalytical workflow.

If the internal standard's chemical purity is lower than stated on the CoA, its concentration in the stock solution will be erroneously high. This leads to an underestimation of the true analyte concentration in the unknown samples. Conversely, significant isotopic impurities (e.g., a high percentage of d0 or unlabeled material) can interfere with the measurement of the native analyte, leading to inaccurate results.

Conclusion

References

- LGC Standards. (n.d.). This compound. Retrieved from LGC Standards Product Page. [Source: LGC Standards, URL: https://www.lgcstandards.com/US/en/2-Methyl-Hippuric-Acid-d7/p/TRC-M311983]

- Rupa Health. (n.d.). 2-Methylhippuric Acid. Retrieved from Rupa Health Biomarker Page. [Source: Rupa Health, URL: https://www.rupahealth.com/biomarkers/2-methylhippuric-acid]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound. Retrieved from SCBT Product Page. [Source: Santa Cruz Biotechnology, URL: https://www.scbt.com/p/2-methyl-hippuric-acid-d7-1216430-90-8]

- Veeprho. (n.d.). This compound. Retrieved from Veeprho Product Page. [Source: Veeprho, URL: https://www.veeprho.com/2-methyl-hippuric-acid-d7.html]

- ChemBK. (2024). This compound. Retrieved from ChemBK Database. [Source: ChemBK, URL: https://www.chembk.com/en/chem/2-Methyl-Hippuric-Acid-d7]

- O'Connor, G. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from an industry publication. [Source: CordenPharma, URL: https://www.cordenpharma.

- Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/36468305/]

- ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance. Retrieved from ResolveMass Laboratories Blog. [Source: ResolveMass Laboratories Inc., URL: https://resolvemass.com/how-to-qualify-secondary-reference-standards-to-ensure-compliance-ich-q2-q6b-q7a-guidelines/]

- Gholami, M., et al. (2018). Quantification of Urinary Metabolites of Toluene and Xylene Isomers as Biological Indices of Occupational Exposure in Printing Industry Workers. Jundishapur Journal of Health Sciences. [Source: Brieflands, URL: https://brieflands.com/articles/jjhs-91345.html]

- Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.

- Shah, T., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(33), 3737-3746. [Source: Royal Society of Chemistry, URL: https://pubs.rsc.org/en/content/articlelanding/2021/ay/d1ay00880h]

- National Center for Biotechnology Information. (n.d.). 2-Methylhippuric acid. PubChem Compound Summary for CID 91637. [Source: PubChem, URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylhippuric-acid]

- Centers for Disease Control and Prevention. (2003). HIPPURIC and METHYL HIPPURIC ACIDS in urine: METHOD 8301. NIOSH Manual of Analytical Methods. [Source: CDC, URL: https://www.cdc.gov/niosh/docs/2003-154/pdfs/8301.pdf]

- Sigma-Aldrich. (n.d.). 2-Methylhippuric acid 98%. Retrieved from Sigma-Aldrich Product Page. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/product/aldrich/384799]

- Centers for Disease Control and Prevention. (1994). HIPPURIC and METHYL HIPPURIC ACIDS in urine: METHOD 8301, Issue 2. NIOSH Manual of Analytical Methods. [Source: CDC, URL: https://www.cdc.gov/niosh/docs/8301/8301.html]

- Pharma Beginners. (2020). SOP for Working/Reference Standard Qualification. Retrieved from Pharma Beginners. [Source: Pharma Beginners, URL: https://pharmabeginers.

- ResolveMass Laboratories Inc. (2025). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. Retrieved from ResolveMass Laboratories Blog. [Source: ResolveMass Laboratories Inc., URL: https://resolvemass.com/how-to-determine-isotopic-purity-using-lc-ms-a-step-by-step-guide/]

- Health and Safety Laboratory. (n.d.). Biological Monitoring Guidance Values: Method for Methyl Hippuric Acid. Retrieved from HSL. [Source: Health and Safety Laboratory, URL: https://www.hsl.gov.uk/media/1691/bmgv17.pdf]

- Buratti, M., et al. (1999). Gas chromatography-electron-capture detection of urinary methylhippuric acid isomers as biomarkers of environmental exposure to xylene. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 95-104. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/product/supelco/jcb-723-1-2-95]

- Eureka Lab Division. (n.d.). HIPPURIC ACID and o-m-p- METHYLHIPPURIC ACIDS IN URINE BY UV. Retrieved from Eureka Kit Cromatografici. [Source: Eureka Kit, URL: https://www.eureka-lab.com/kit-cromatografici-scheda-Z06110-HIPPURIC-ACID-and-o-m-p--METHYLHIPPURIC-ACIDS-IN-URINE-BY-UV---FAST.html]

- Rathore, A. S., & Zarrin, A. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Source: Pharmaceutical Technology, URL: https://www.pharmtech.

- Ankle, N. R., & Joshi, M. S. (2014). Methyl hippuric acid, Biological exposure index, Occupational safety, Laboratory technicians and Xylene toxicity. Journal of Clinical and Diagnostic Research, 8(1), 1-3. [Source: JCDR, URL: https://www.jcdr.net/article_fulltext.asp?issn=0973-709x&year=2014&volume=8&issue=1&page=1&issn=0973-709x&id=3912]

- Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from Veeprho Blog. [Source: Veeprho, URL: https://www.veeprho.

- Islam, R., et al. (2016). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 18(4), 1004-1014. [Source: NIH, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4909063/]

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Methyl Hippuric Acid. Retrieved from SCBT Product Page. [Source: Santa Cruz Biotechnology, URL: https://www.scbt.com/p/2-methyl-hippuric-acid-42013-20-7]

- Human Metabolome Database. (2009). Showing metabocard for 2-Methylhippuric acid (HMDB0011723). Retrieved from HMDB. [Source: HMDB, URL: https://hmdb.ca/metabolites/HMDB0011723]

Sources

- 1. brieflands.com [brieflands.com]

- 2. 2-Methylhippuric Acid | C10H11NO3 | CID 91637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. hsl.gov.uk [hsl.gov.uk]

- 5. jcdr.net [jcdr.net]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. scbt.com [scbt.com]

- 8. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. chembk.com [chembk.com]

- 11. isotope.com [isotope.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. cdc.gov [cdc.gov]

- 17. mdcampbell.com [mdcampbell.com]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Isotopic Purity of 2-Methyl Hippuric Acid-d7 Internal Standard

Abstract

This technical guide provides a comprehensive overview of the critical quality attribute of isotopic purity for the 2-Methyl Hippuric Acid-d7 internal standard. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, potential isotopic impurities, and rigorous analytical methodologies for the characterization of this essential bioanalytical reagent. Detailed, field-proven protocols for mass spectrometry and nuclear magnetic resonance spectroscopy are presented, underpinned by a discussion of the regulatory landscape and the causal science behind experimental choices. This guide aims to equip the reader with the necessary knowledge to ensure the integrity and reliability of bioanalytical data generated using this compound.

Introduction: The Imperative of Isotopic Purity in Bioanalysis

In the realm of quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving accuracy and precision.[1][2] this compound serves as a crucial internal standard for the quantification of 2-Methyl Hippuric Acid, a key biomarker of exposure to o-xylene.[3][4] The efficacy of a SIL-IS is fundamentally dependent on its isotopic purity—the degree to which the intended isotopic labels are present and the absence of their unlabeled counterparts.

The presence of significant levels of the unlabeled analyte (isotopic impurity) in the internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[5] Furthermore, the presence of partially labeled isotopic species can complicate data analysis and potentially compromise the integrity of a study. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized and high-purity internal standards in bioanalytical method validation.[6] This guide provides a detailed framework for understanding and verifying the isotopic purity of this compound.

Synthesis and Isotopic Labeling of this compound

A thorough understanding of the synthetic route of this compound is paramount to anticipating potential isotopic impurities. The most plausible and common synthetic strategy involves a two-step process: the deuteration of the precursor, o-toluic acid, followed by its coupling with glycine.

Step 1: Deuteration of o-Toluic Acid

The synonym for this compound, "2-[[2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)benzoyl]amino]acetic acid," strongly indicates that all seven non-exchangeable protons on the tolyl moiety are replaced with deuterium. This is typically achieved through hydrogen-deuterium exchange reactions on o-toluic acid.

Common methods for deuterating aromatic compounds include:

-

Acid-catalyzed exchange: Using strong deuterated acids like D₂SO₄ or DCl in D₂O.

-

Metal-catalyzed exchange: Employing catalysts such as platinum or palladium in the presence of D₂ gas or D₂O.

The efficiency of these reactions determines the initial isotopic enrichment of the deuterated o-toluic acid-d7 precursor. Incomplete deuteration will result in the presence of species with fewer than seven deuterium atoms (d0 to d6).

Step 2: Amide Coupling with Glycine

The deuterated o-toluic acid-d7 is then coupled with glycine to form the final product, this compound. This is a standard amide bond formation reaction.[7][8][9]

A common laboratory-scale synthesis of the unlabeled N-(o-Toluoyl)glycine involves the Schotten-Baumann reaction, where o-toluoyl chloride is reacted with glycine in an alkaline aqueous medium.[10] For the synthesis of the deuterated analogue, a similar approach would be used with deuterated o-toluoyl chloride.

Analytical Methodologies for Isotopic Purity Assessment

A multi-pronged analytical approach, combining mass spectrometry and nuclear magnetic resonance spectroscopy, is essential for a comprehensive assessment of the isotopic purity of this compound.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the primary tool for determining the isotopic distribution of the internal standard. Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred technique.[11][12]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution from low to high organic phase is recommended to ensure good peak shape and separation from any potential impurities. A typical gradient could be 5-95% B over 5 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids, monitoring for the [M-H]⁻ ion.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required to resolve the different isotopologues.

-

Scan Mode: Full scan mode over a mass range that includes the unlabeled and all deuterated species (e.g., m/z 190-210).

-

Resolution: Set to a high resolution (e.g., >60,000) to ensure baseline separation of the isotopic peaks.

-

The full scan mass spectrum will show a cluster of peaks corresponding to the different isotopologues of 2-Methyl Hippuric Acid. The most abundant peak should correspond to the fully deuterated (d7) species.

Table 1: Theoretical and Expected Isotopic Distribution of this compound

| Isotopologue | Chemical Formula | Exact Mass (Monoisotopic) | Expected m/z [M-H]⁻ | Expected Relative Abundance |

| Unlabeled (d0) | C₁₀H₁₁NO₃ | 193.0739 | 192.0666 | < 0.1% |

| d1 | C₁₀H₁₀DNO₃ | 194.0802 | 193.0729 | Variable |

| d2 | C₁₀H₉D₂NO₃ | 195.0865 | 194.0792 | Variable |

| d3 | C₁₀H₈D₃NO₃ | 196.0927 | 195.0854 | Variable |

| d4 | C₁₀H₇D₄NO₃ | 197.0990 | 196.0917 | Variable |

| d5 | C₁₀H₆D₅NO₃ | 198.1053 | 197.0980 | Variable |

| d6 | C₁₀H₅D₆NO₃ | 199.1115 | 198.1042 | < 2% |

| d7 (Target) | C₁₀H₄D₇NO₃ | 200.1178 | 199.1105 | > 98% |

The isotopic purity is calculated as the percentage of the peak area of the d7 isotopologue relative to the sum of the peak areas of all isotopologues (d0 to d7).

Isotopic Purity (%) = [Area(d7) / Σ(Area(d0) to Area(d7))] x 100

A high-quality this compound internal standard should have an isotopic purity of ≥98%.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Integrity and Purity

While MS provides the isotopic distribution, NMR spectroscopy is invaluable for confirming the positions of the deuterium labels and assessing the overall chemical purity of the standard. Both ¹H and ¹³C NMR should be performed.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

¹H NMR:

-

Acquire a standard ¹H NMR spectrum. The spectrum should show the signals for the two protons on the glycine methylene group and the NH proton. The aromatic and methyl signals should be absent or significantly diminished, appearing only as very small residual peaks.

-

The integration of these residual proton signals relative to the glycine methylene protons can provide a semi-quantitative measure of the isotopic enrichment at those positions.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should show signals for all carbon atoms in the molecule.

-

The signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have significantly lower intensity compared to the protonated carbons. This provides direct evidence of deuteration at specific carbon atoms.

-

Quantitative ¹³C NMR can be used for a more precise determination of isotopic enrichment at each carbon position, though this requires specialized experimental parameters and longer acquisition times.

-

The absence of significant signals in the aromatic and methyl regions of the ¹H NMR spectrum confirms high levels of deuteration at these positions. The ¹³C NMR spectrum will verify the specific locations of the deuterium atoms.

Table 2: Expected ¹H NMR Chemical Shifts for 2-Methyl Hippuric Acid in DMSO-d₆

| Protons | Expected Chemical Shift (ppm) | Expected Appearance in d7 standard |

| Aromatic (4H) | ~7.2-7.5 | Absent / very low intensity residual signals |

| Methyl (3H) | ~2.4 | Absent / very low intensity residual signal |

| Glycine CH₂ (2H) | ~3.9 | Doublet |

| Amide NH (1H) | ~8.7 | Triplet |

| Carboxylic OH (1H) | ~12.5 | Broad singlet |

Regulatory Considerations and Best Practices

Regulatory guidelines from the FDA and ICH underscore the importance of using a well-characterized internal standard.[6] While specific isotopic purity requirements are not explicitly defined, a commonly accepted industry standard is ≥98% for the desired isotopologue.

Key Best Practices:

-

Certificate of Analysis (CoA): Always obtain a CoA from the supplier.[13] This document should provide the chemical purity, isotopic purity, and the analytical methods used for their determination.

-

Verification upon Receipt: It is good practice to verify the isotopic purity of a new batch of internal standard upon receipt, using the methods outlined in this guide.

-

Stability: Ensure the isotopic stability of the internal standard under the conditions of the bioanalytical method. Deuterium atoms on aromatic rings are generally stable, but it is prudent to assess for any potential back-exchange during sample processing and storage.[1][14]

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of bioanalytical data. A thorough characterization using a combination of high-resolution mass spectrometry and NMR spectroscopy is essential to ensure its suitability as an internal standard. By understanding the synthesis, potential impurities, and applying rigorous analytical protocols, researchers can have high confidence in the quality of their internal standard and the integrity of their study results.

References

- YANG Zhen, LI Le, SUN Bian-cheng, et al. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry[J]. Practical Preventive Medicine, 2018, 25(12): 1422-1423.

- U.S. Food and Drug Administration. (2018).

- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. (2019). Taylor & Francis Online.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025).

- BenchChem. (2025).

- Sigma-Aldrich. ISOTEC® Stable Isotopes.

- Labsert.

- Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel. (2021). PubMed.

- Tokyo Chemical Industry Co., Ltd. N-(o-Toluoyl)glycine 42013-20-7.

- Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. (2025).

- DETERMINATION OF HIPPURIC ACID AND METHYL HIPPURIC ACID IN URINE AS INDICES OF TOLUENE AND XYLENE EXPOSURE BY HPLC MS/MS SPECTRO. IJRPC.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (2005). SciSpace.

- Cambridge Isotope Laboratories, Inc. Stable Isotope Standards For Mass Spectrometry.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.

- O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.

- National Institute of Standards and Technology.

- Glycine: Organic Synthesis. (2022). YouTube.

- Cayman Chemical. 2-Methylhippuric Acid (CAS 42013-20-7).

- Health Sciences Authority.

- Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability. (1994). PubMed.

- Conjugation of benzoate with glycine.

- ChemicalBook. Hippuric acid(495-69-2) 1H NMR spectrum.

- SpectraBase. m-methylhippuric acid - Optional[13C NMR] - Chemical Shifts.

- Tokyo Chemical Industry (India) Pvt. Ltd. N-(o-Toluoyl)glycine 42013-20-7.

- Effect of valproic acid on glycine conjugation of benzoic acid. (1993). PubMed - NIH.

- Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. (2021). PMC - NIH.

- A new perspective on the importance of glycine conjugation in the metabolism of arom

Sources

- 1. scispace.com [scispace.com]

- 2. otsuka.co.jp [otsuka.co.jp]

- 3. Use of urinary hippuric acid and o-/p-/m-methyl hippuric acid to evaluate surgical smoke exposure in operating room healthcare personnel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactome | Conjugation of benzoate with glycine [reactome.org]

- 9. Effect of valproic acid on glycine conjugation of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Determination of hippuric acid and methyl hippuric acid in urine by ultra high performance liquid chromatography-mass spectrometry [syyfyx.com]

- 12. researchgate.net [researchgate.net]

- 13. leap.epa.ie [leap.epa.ie]

- 14. sigmaaldrich.com [sigmaaldrich.com]

stability and storage of deuterated hippuric acid

An In-Depth Technical Guide to the Stability and Storage of Deuterated Hippuric Acid

Abstract

Deuterated hippuric acid (specifically, N-(benzoyl-d5)-glycine) is an indispensable internal standard for quantitative bioanalysis by mass spectrometry. Its structural analogy to endogenous hippuric acid allows for accurate correction of analytical variability, but this utility is predicated on its chemical and isotopic stability. Any degradation or isotopic exchange compromises data integrity. This guide provides a comprehensive technical overview of the factors governing the stability of deuterated hippuric acid. We will explore its core physicochemical properties, detail potential degradation pathways such as hydrolysis, and present field-proven, validated protocols for its optimal storage and handling in both solid and solution forms. This document is intended to serve as an essential resource for researchers, analytical scientists, and drug development professionals who rely on the precise and accurate use of stable isotope-labeled standards.

Introduction: The Critical Role of a Stable Internal Standard

Hippuric acid is a key metabolite resulting from the conjugation of benzoic acid with glycine, and its levels in urine can be indicative of toluene exposure or serve as a marker in metabolomic studies.[1][2] For its accurate quantification, particularly in complex biological matrices, stable isotope dilution mass spectrometry is the gold standard. Deuterated hippuric acid, most commonly the benzoyl-d5 variant, is the preferred internal standard.[3][4] It co-elutes with the unlabeled analyte and exhibits identical ionization behavior, allowing it to normalize for variations during sample extraction, chromatography, and detection.[5]

The foundational assumption of this method is the unwavering stability of the internal standard. Its concentration must remain constant from the moment a stock solution is prepared to the final analysis. Degradation leads to an underestimation of the standard's concentration, which in turn causes an overestimation of the analyte's concentration, generating erroneously high results. Therefore, a robust understanding and implementation of proper storage and handling procedures are not merely procedural formalities but are fundamental to ensuring the accuracy and validity of the entire analytical method.

Core Physicochemical Properties and Stability Implications

The stability of deuterated hippuric acid is intrinsically linked to its molecular structure and physical properties. Understanding these provides the basis for rational storage strategies.

| Property | Value / Description | Implication for Stability & Handling |

| Chemical Formula | C₉H₄D₅NO₃ (for benzoyl-d5) | The five deuterium atoms on the phenyl ring are key for its mass shift.[4] |

| Molecular Weight | ~184.20 g/mol (for d5 variant) | |

| Melting Point | ~187–191 °C | A high melting point indicates good thermal stability in its solid, crystalline state.[1][6] |

| Physical Form | Crystalline solid | The solid form is generally the most stable for long-term storage.[7] |

| Solubility | Readily soluble in hot water; soluble in ethanol, methanol, acetonitrile. | The choice of solvent for preparing solutions is a critical variable for stability. |

| Chemical Structure | Contains a stable aromatic ring, a carboxylic acid group, and an amide linkage. | The amide bond is the most chemically labile part of the molecule. |

The most critical feature from a stability perspective is the amide bond, which connects the deuterated benzoyl group to glycine. While the C-D bonds on the aromatic ring are very stable, the amide bond can be susceptible to cleavage.

Potential Degradation and Isotopic Exchange Pathways

While robust under optimal conditions, two primary chemical processes can compromise the integrity of deuterated hippuric acid: hydrolysis and isotopic exchange.

Chemical Degradation: Hydrolysis

The primary degradation pathway is the hydrolysis of the amide bond, which cleaves the molecule into deuterated benzoic acid and glycine.[1][8] This reaction is catalyzed by either strong acids or bases and is significantly accelerated by heat.[1][9]

-

Mechanism: In aqueous solutions, water can act as a nucleophile, attacking the carbonyl carbon of the amide. This process is slow at neutral pH but becomes much more rapid under strongly acidic or alkaline conditions.

-

Impact: This degradation reduces the concentration of the intact internal standard, leading to inaccurate quantification. The appearance of a deuterated benzoic acid peak in LC-MS analysis is a clear indicator of this degradation.

Diagram: Amide Hydrolysis of Deuterated Hippuric Acid

Caption: The amide bond of hippuric acid-d5 can be hydrolyzed to its constituent parts.

Isotopic Integrity: H/D Exchange

A concern for any deuterated standard is the potential for the deuterium atoms to exchange with protons from the solvent (H/D exchange), which would compromise its isotopic purity and mass.

-

Aromatic C-D Bonds: For hippuric acid-d5, the deuterium atoms are bonded to an aromatic ring. These C-D bonds are exceptionally stable and do not undergo exchange under typical analytical or storage conditions.[10] While acid-catalyzed exchange on aromatic rings is possible, it requires harsh conditions, such as refluxing in strong deuterated acids, which are not encountered in a laboratory setting for this compound.[10][11]

Validated Protocols for Storage and Handling

Adherence to strict storage and handling protocols is the most effective way to ensure the long-term integrity of deuterated hippuric acid.

Long-Term Storage of Solid Material

The solid form is the most stable and is recommended for long-term archiving.

Protocol: Storing Solid Deuterated Hippuric Acid

-

Container: Keep the compound in its original vendor-supplied vial, which is typically amber glass to protect it from light. Ensure the cap is sealed tightly.

-

Temperature: Store the vial at -20°C or colder . While some vendors state room temperature storage is acceptable, long-term stability for all isotopically labeled standards is best preserved at low temperatures to minimize any potential for slow degradation.[7][13][14][15]

-

Environment: Store in a dry environment. A standard laboratory freezer is sufficient. For exceptionally sensitive compounds, storage in a desiccator within the freezer can provide extra protection against moisture.

-

Handling Before Use: This step is critical. Before opening the vial, allow it to warm completely to room temperature (at least 30-60 minutes). Opening a cold vial will cause atmospheric moisture to condense directly onto the solid material, which can initiate hydrolysis.

Preparation and Storage of Solutions

Solutions are inherently less stable than the solid material, and their stability is highly dependent on the solvent, pH, and storage temperature.

Protocol: Preparing and Storing Stock Solutions

-

Solvent Selection: Use high-purity, anhydrous solvents.

-